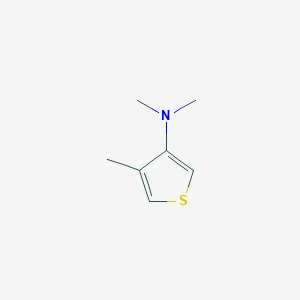

N,N,4-trimethylthiophen-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N,4-Trimethylthiophen-3-amine is a chemical compound with the molecular formula C7H11NS . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .

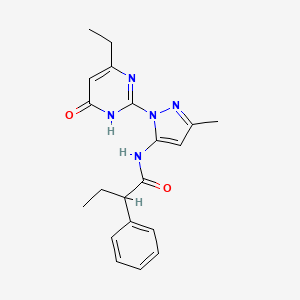

Molecular Structure Analysis

The molecular structure of N,N,4-Trimethylthiophen-3-amine consists of a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. Attached to this ring are three methyl groups and one amine group .Applications De Recherche Scientifique

Degradation and Environmental Applications

Advanced oxidation processes (AOPs) have been shown to effectively degrade nitrogen-containing compounds, including amines, in water. AOPs, such as ozonation and Fenton processes, are efficient in mineralizing these compounds, which are recalcitrant in nature but can be broken down under optimum conditions. Such treatments are crucial for removing toxic and hazardous nitrogen-containing compounds from industrial effluents, thus mitigating their environmental impact (Bhat & Gogate, 2021).

Synthesis and Chemical Applications

The application of N-halo reagents in organic synthesis highlights the versatility of nitrogen-containing compounds in various organic transformations. These include oxidation reactions, halogenation, and epoxidation, among others. N-halo reagents, including those related to amines, play a significant role in facilitating these reactions, underscoring the importance of nitrogen-containing compounds in synthetic chemistry (Kolvari et al., 2007).

Photocatalysis and Material Science

Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential applications in CO2 capture and catalysis. The basic amino functionalities interact strongly with CO2, making these materials promising for environmental remediation and sustainable technologies (Lin, Kong, & Chen, 2016).

Biomedical and Health Implications

The formation and effects of biogenic amines in food have been studied for their roles in intoxication, spoilage, and the potential formation of nitrosamines, which are carcinogenic. Understanding the relationship between biogenic amines and nitrosamine formation can inform food safety and public health strategies (Bulushi et al., 2009).

Orientations Futures

While specific future directions for N,N,4-trimethylthiophen-3-amine are not mentioned in the search results, research in the field of amines and thiophene derivatives is ongoing. For instance, there is growing interest in atomic layer deposition (ALD) and ALD-type reactions for newer and more wide-ranging applications . Additionally, there is interest in the synthesis of thiophene derivatives for solar hydrogen generation .

Propriétés

IUPAC Name |

N,N,4-trimethylthiophen-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6-4-9-5-7(6)8(2)3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGVEFAPLSUSSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(((3,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2440152.png)

![2-[1-(Benzotriazol-1-yl)ethyl]-6-methylphenol](/img/structure/B2440154.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2440158.png)

![Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2440160.png)

![N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide](/img/structure/B2440166.png)

![2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2440168.png)

![N-[(2,5-difluorophenyl)(pyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2440174.png)